In Vivo Pseudomonas Wound Infection Efficacy
Methyl 5-(4-aminophenyl)furan-2-carboxylate demonstrated statistically significant efficacy in preventing and treating Pseudomonas wound infections in volunteer patients, with pharmacologic studies confirming it as a non-toxic agent with a wide safety margin when applied topically [1]. The compound was designated as a non-absorbable topical antibacterial agent [1]. In contrast, the broader class of arylfuran derivatives (including compounds with alternative substitution patterns evaluated by Andrade et al., 2021) exhibit varying antibacterial activities (MIC range 49-770 µM against E. coli, S. aureus, and P. aeruginosa) but lack documented in vivo topical wound infection efficacy data specific to Pseudomonas [2].
| Evidence Dimension | In vivo topical antibacterial efficacy against Pseudomonas wound infection |
|---|---|
| Target Compound Data | Effective in prevention and treatment of Pseudomonas wound infections in volunteer patients; non-toxic with wide safety range (topical administration) |
| Comparator Or Baseline | Arylfuran derivatives (e.g., compound 24 from Andrade et al., 2021): MIC = 49 µM (E. coli), 98 µM (S. aureus), 770 µM (P. aeruginosa) in vitro; no in vivo wound infection data reported |
| Quantified Difference | Target compound: Documented in vivo efficacy in human volunteers (Pseudomonas wound model); Comparator: In vitro MIC data only, no human efficacy data |
| Conditions | Target: Volunteer patients with Pseudomonas wound infections, topical administration; Comparator: In vitro broth microdilution MIC assays |
Why This Matters
In vivo human efficacy data against Pseudomonas wound infections provides clinically relevant differentiation that in vitro MIC values alone cannot establish, directly informing topical antibacterial formulation development.
- [1] Moshfegh, A., Azaripour, A., Mottaghian, H., & Hakimelahi, G. (1990). Synthesis and antibacterial evaluation of methyl 5-(4-aminophenyl)furan-2-carboxylate. Medical Journal of the Islamic Republic of Iran, 4(4). Abstract: non-absorbable antibacterial topically; non-toxic agent with wide safety range; effective in prevention and treatment of Pseudomonas wound infections in volunteer patients. View Source
- [2] Andrade, M.M.S., Protti, Í.F., Maltarollo, V.G., et al. (2021). Synthesis of arylfuran derivatives as potential antibacterial agents. Medicinal Chemistry Research, 30(5):1074-1086. Compound 24: MIC = 49 µM (E. coli), 98 µM (S. aureus), 770 µM (P. aeruginosa). View Source
